

# 1-Isopropyl-3-(4-fluorophenyl)indole molecular weight and formula

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## Compound of Interest

Compound Name:	1-Isopropyl-3-(4-fluorophenyl)indole
Cat. No.:	B022781

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## An In-depth Technical Guide on **1-Isopropyl-3-(4-fluorophenyl)indole**

This guide provides a comprehensive overview of the chemical properties and synthesis of **1-Isopropyl-3-(4-fluorophenyl)indole**, a fluorinated heterocyclic building block. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This molecule serves as a key intermediate in the synthesis of various active pharmaceutical ingredients, most notably Fluvastatin, a drug used for treating hypercholesterolemia<sup>[1][2]</sup>.

## Molecular Properties

The fundamental molecular details of **1-Isopropyl-3-(4-fluorophenyl)indole** are summarized below.

Property	Value	References
Molecular Formula	C17H16FN	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	253.31 g/mol	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
CAS Number	93957-49-4	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Off-White Crystalline Solid	<a href="#">[6]</a>
Melting Point	94-96 °C	<a href="#">[8]</a>
Purity	≥97%	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>

## Synthesis Protocol

The synthesis of **1-Isopropyl-3-(4-fluorophenyl)indole** can be achieved through a multi-step process involving the condensation of 2-chloro-4'-fluoroacetophenone with N-isopropylaniline, followed by cyclization.

## Experimental Methodology

### Step 1: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone

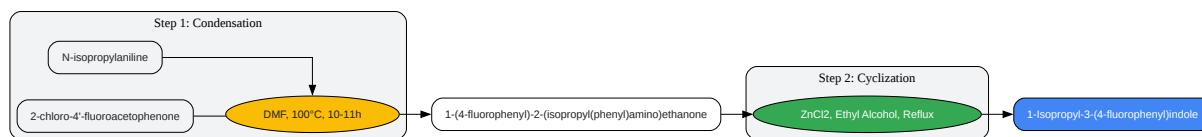
- Dissolve 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimal amount of freshly distilled dimethylformamide (DMF)[8].
- Heat the reaction mixture to approximately 100 °C for 10-11 hours[8].
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC)[8].
- Upon completion, cool the reaction mixture to room temperature[8].
- Pour the cooled mixture into crushed ice with constant stirring to precipitate the product[8].
- Filter the separated solid and recrystallize it from ethanol to obtain pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone[8]. The reported yield for this step is 78%, with a melting point of 78-80 °C[8].

### Step 2: Cyclization to 3-(4-fluorophenyl)-1-isopropyl-1H-indole

- Dissolve the product from Step 1 (1 mole) and zinc chloride ( $ZnCl_2$ ) (0.43 mole) in the minimum required amount of boiling ethyl alcohol[8].
- Reflux the mixture for 3-5 hours[8].
- Monitor the reaction's progress via TLC[8].
- After the reaction is complete, cool the mixture to room temperature[8].
- Pour the cooled reaction mixture into an excess of cold, dilute hydrochloric acid while stirring continuously[8].
- Filter the resulting solid precipitate and recrystallize it from ethanol to yield pure 3-(4-fluorophenyl)-1-isopropyl-1H-indole[8]. This final step has a reported yield of 80% and a melting point of 94-96 °C[8].

## Synthesis Workflow

The following diagram illustrates the synthetic pathway for **1-Isopropyl-3-(4-fluorophenyl)indole**.



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Caption: Synthetic pathway for **1-Isopropyl-3-(4-fluorophenyl)indole**.

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